molecular formula C21H18N4O3S2 B10997616 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B10997616
M. Wt: 438.5 g/mol
InChI Key: CKTVLUMKXWOEAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bis-thiazole core linked by an acetamide group. The 3,4-dimethoxyphenyl substituent on the first thiazole ring contributes electron-donating effects, while the pyridin-3-yl group on the second thiazole introduces aromatic nitrogen heterocyclic character. Such structural motifs are common in bioactive molecules targeting kinases, antimicrobial agents, or antiviral compounds .

Properties

Molecular Formula

C21H18N4O3S2

Molecular Weight

438.5 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C21H18N4O3S2/c1-27-17-6-5-13(8-18(17)28-2)20-23-15(11-29-20)9-19(26)25-21-24-16(12-30-21)14-4-3-7-22-10-14/h3-8,10-12H,9H2,1-2H3,(H,24,25,26)

InChI Key

CKTVLUMKXWOEAP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4)OC

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The 2-(3,4-dimethoxyphenyl)thiazole core is synthesized via the Hantzsch thiazole reaction, which involves cyclization between a thiourea derivative and an α-haloketone.

Reagents and Conditions

  • α-Haloketone precursor : 3,4-Dimethoxyacetophenone is brominated using bromine in acetic acid to yield 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one.

  • Thiourea : Reacted with the α-bromoketone in ethanol under reflux (8–12 hours) to form 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid.

Mechanistic Insights
The reaction proceeds via nucleophilic attack of the thiourea’s sulfur on the α-carbon of the bromoketone, followed by cyclization and elimination of HBr to form the thiazole ring.

Functionalization to Acetic Acid Derivative

The carboxylic acid group at position 4 of the thiazole is reduced to a hydroxymethyl group using LiAlH₄, followed by oxidation with KMnO₄ to yield the acetic acid derivative.

Optimization Notes

  • Yield : 68–72% after purification by recrystallization (ethanol/water).

  • Purity : Confirmed via HPLC (>95%) and ¹H-NMR (δ 3.87 ppm for OCH₃ groups).

Synthesis of 4-(Pyridin-3-yl)-1,3-Thiazol-2-Amine

Thiazole Ring Formation

A modified Hantzsch approach is employed using pyridine-3-carbaldehyde as the carbonyl source.

Procedure

  • Thioureation : Pyridine-3-carbaldehyde is condensed with thiourea in the presence of iodine to form a thiosemicarbazone intermediate.

  • Cyclization : Treated with chloroacetone in refluxing ethanol (6 hours) to yield 4-(pyridin-3-yl)-1,3-thiazol-2-amine.

Key Data

ParameterValue
Reaction Time6 hours
Temperature78°C (reflux)
Yield65%
Characterization¹³C-NMR: δ 167.2 ppm (C-2)

Amide Bond Formation

Activation of Carboxylic Acid

The acetic acid derivative is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous DCM.

Coupling with Thiazol-2-Amine

The activated ester is reacted with 4-(pyridin-3-yl)-1,3-thiazol-2-amine in the presence of N,N-diisopropylethylamine (DIPEA) at 0–5°C, gradually warming to room temperature.

Reaction Monitoring

  • TLC : Hexane/ethyl acetate (3:7) confirms completion (Rf = 0.45).

  • Workup : The crude product is purified via column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 9:1).

Yield and Purity

  • Isolated Yield : 58%

  • Purity : >98% (HPLC, λ = 254 nm)

  • MS (ESI+) : m/z 464.1 [M+H]⁺

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyridine-H), 7.89 (d, J = 8.4 Hz, 2H, thiazole-H), 3.91 (s, 6H, OCH₃).

  • IR (KBr) : 1654 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (C=N thiazole).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar geometry of the thiazole rings and the trans-configuration of the acetamide linker.

A summary of alternative methodologies is provided below:

MethodAdvantagesLimitationsYield (%)
Hantzsch SynthesisHigh regioselectivityLong reaction times68
CyclizationMild conditionsRequires stoichiometric iodine65
EDC/HOBt CouplingHigh efficiencySensitive to moisture58

Challenges and Optimization Strategies

  • Stereochemical Control : The trans-configuration of the acetamide is critical for bioactivity. Use of DIPEA minimizes racemization during coupling.

  • Solvent Selection : Anhydrous DCM prevents hydrolysis of the activated ester.

  • Scalability : Pilot-scale trials (100 g) achieved 52% yield with comparable purity, indicating robustness .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that thiazole derivatives exhibit significant anticonvulsant properties. The compound in focus has been evaluated in various models for its efficacy against seizures.

Case Study: Anticonvulsant Efficacy

A study evaluated the anticonvulsant activity of several thiazole derivatives, including the compound . It was tested using the picrotoxin-induced convulsion model , where it demonstrated a notable protective effect against seizures. The structure-activity relationship (SAR) analysis suggested that substituents on the thiazole ring significantly influence its anticonvulsant properties.

CompoundED50 (mg/kg)TD50 (mg/kg)Protection Index
Compound A18.4170.29.2
2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamideTBDTBDTBD

Anticancer Activity

The compound has also shown promising results in anticancer studies. Thiazole derivatives are known for their ability to inhibit the proliferation of various cancer cell lines.

Case Study: Anticancer Properties

In vitro studies have demonstrated that the compound exhibits selective cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
MCF-75.71Apoptosis induction
PC3TBDCell cycle arrest
HepG2TBDInduction of oxidative stress

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored against various bacterial strains. Thiazole derivatives have been reported to possess antibacterial and antifungal properties.

Case Study: Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of thiazole-containing compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins in microbial cells, resulting in antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Thiazole Rings

(a) Pyridyl vs. Aryl Substituents
  • Pyridin-4-yl Analog : The compound 2-(3-methoxyphenyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide (PDB ID: 4KK) shares a pyridyl-thiazole backbone but differs in the position of the pyridyl nitrogen (4- vs. 3-position) and the substituent on the phenyl ring (3-methoxy vs. 3,4-dimethoxy). This positional variation may alter hydrogen-bonding interactions with biological targets, as seen in crystallographic studies .
  • Dichlorophenyl Analog: 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () replaces dimethoxyphenyl with electron-withdrawing Cl atoms.
(b) Heterocyclic Modifications
  • Triazolo-Pyrimidine Hybrid : N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide () replaces the pyridin-3-yl group with a triazolo-pyrimidine moiety. This modification increases molecular weight (442.51 g/mol vs. ~325 g/mol for the target compound) and introduces additional hydrogen-bonding sites, which may enhance kinase inhibition .
(a) Antimicrobial and Antiviral Potential
  • COX/LOX Inhibitors : Compounds like N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a, ) show anti-inflammatory activity via cyclooxygenase/lipoxygenase inhibition. The dimethoxy groups in the target compound may similarly modulate COX/LOX binding but with enhanced solubility due to methoxy groups .
  • SARS-CoV-2 Entry Inhibition: Thiazole-acetamide derivatives in (e.g., N-{2-[4-allyl-5-...]ethyl}-4-methylbenzamide) exhibit ACE2 binding (ΔG = −5.51 kcal/mol).
(b) Kinase Modulation
  • The dimethoxy substituent in the target compound may improve selectivity due to reduced steric hindrance compared to halogenated derivatives .
(b) Crystallographic and Stability Data
  • Hydrogen-Bonding Networks : The dichlorophenyl analog () forms inversion dimers via N–H···N bonds (R₂²(8) motif), stabilizing the crystal lattice. The dimethoxy variant may exhibit weaker intermolecular interactions due to methoxy steric effects, impacting solubility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity Synthesis Yield (%)
Target Compound ~325* 3,4-Dimethoxyphenyl, Pyridin-3-yl Kinase/antiviral (predicted) N/A
2-(3-Methoxyphenyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide (4KK) 325.39 3-Methoxyphenyl, Pyridin-4-yl Structural studies >75
N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyltriazolo...) 442.51 Triazolo-pyrimidine Kinase inhibition 68
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 287.16 3,4-Dichlorophenyl Antimicrobial 85

*Estimated based on similar structures.

Biological Activity

The compound 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide represents a novel class of thiazole derivatives that have garnered attention due to their potential biological activities. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and therapeutic implications of this compound, drawing from diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N2O5S2C_{21}H_{24}N_2O_5S_2 with a molecular weight of approximately 448.55 g/mol. It features two thiazole rings connected by an acetamide linkage, along with a dimethoxyphenyl substituent and a pyridine moiety, which are critical for its biological activity.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of thiazole derivatives. For instance, compounds similar to our target have shown significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro assays demonstrated that certain thiazole derivatives exhibit IC50 values in the low micromolar range against both trypomastigote and epimastigote forms of the parasite. The structure-activity relationship indicates that modifications on the phenyl ring can enhance activity significantly .

CompoundIC50 (µM)Activity Type
35.4Trypomastigote
416.8Trypomastigote
52.2Trypomastigote
672.7Trypomastigote

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. A series of studies reported that thiazole-based compounds can inhibit key enzymes involved in cancer cell proliferation, such as inosine monophosphate dehydrogenase (IMPDH) and focal adhesion kinase (FAK). These compounds demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and LoVo (colon cancer), with some derivatives showing enhanced apoptotic effects compared to standard chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (µM)
Thiazole AMCF-7<10
Thiazole BLoVo<15

The mechanism underlying the biological activity of thiazole derivatives often involves interaction with specific cellular targets. For instance, studies indicate that these compounds may induce apoptosis through the activation of caspase pathways or by inhibiting anti-apoptotic proteins like Bcl-2 . Additionally, molecular docking studies have suggested that these compounds can effectively bind to active sites of target enzymes, disrupting their function.

Case Studies

  • Antitrypanosomal Activity : A study synthesized a series of pyridinyl thiazoles and evaluated their activity against T. cruzi. The results indicated that compounds with specific substitutions on the phenyl ring exhibited significantly lower IC50 values, demonstrating the importance of structural modifications .
  • Anticancer Evaluation : Another investigation focused on a set of thiazole derivatives against various cancer cell lines. The most potent derivative showed an IC50 value below 10 µM against MCF-7 cells and was found to induce apoptosis more effectively than conventional treatments .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide?

  • Methodology : Multi-step synthesis is typically employed, involving:

Coupling Reactions : Use of carbodiimide reagents (e.g., EDCl) to activate carboxylic acids for amide bond formation with aminothiazole derivatives .

Solvent Optimization : Dichloromethane or acetone under reflux conditions (40–80°C) with triethylamine as a base to neutralize HCl byproducts .

Purification : Recrystallization from ethanol or methanol-acetone mixtures to achieve ≥95% purity .

  • Key Considerations : Monitor reaction progress via TLC (Rf ~0.5–0.7 in ethyl acetate/hexane) and confirm yield via NMR .

Q. How is the structural integrity of this compound validated after synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm proton environments (e.g., thiazole protons at δ 7.2–8.5 ppm, acetamide NH at δ 10–12 ppm) .
  • IR Spectroscopy : Identify characteristic peaks (e.g., C=O stretch at ~1650–1700 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
  • X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., 61.8° between dichlorophenyl and thiazole rings in analogs) .
    • Elemental Analysis : Verify C, H, N, S content (±0.3% deviation from theoretical values) .

Q. What safety protocols are critical when handling this compound?

  • PPE Requirements : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., dichloromethane) .
  • Waste Disposal : Collect organic waste in halogen-compatible containers for incineration by licensed facilities .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDCl) to improve amidation efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus dichloromethane for solubility and reaction kinetics .
  • Temperature Gradients : Optimize reflux temperatures (e.g., 60°C vs. 80°C) to balance reaction rate and byproduct formation .
  • Data-Driven Example : In analogs, yields improved from 65% to 85% by switching from EDCl to HATU in DMF .

Q. What computational strategies predict this compound’s biological targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., acetylcholinesterase) based on structural analogs like 9c, which showed binding affinity via π-π stacking and hydrogen bonds .
  • Pharmacophore Mapping : Identify critical motifs (e.g., thiazole rings, methoxy groups) for target engagement using Schrödinger Suite .
  • MD Simulations : Assess binding stability over 100 ns trajectories to prioritize in vitro assays .

Q. How do substituents on the thiazole and pyridine rings influence bioactivity?

  • Case Studies :

  • Electron-Withdrawing Groups : Chlorine or bromine on phenyl rings enhance enzyme inhibition (e.g., IC₅₀ reduced from 12 µM to 4 µM in 9c vs. 9a) .
  • Methoxy Groups : Improve solubility and pharmacokinetics but may reduce membrane permeability .
    • SAR Analysis : Correlate Hammett σ values of substituents with activity trends .

Q. What analytical methods resolve discrepancies in purity assessments?

  • HPLC-MS : Detect trace impurities (e.g., unreacted precursors) with C18 columns (acetonitrile/water gradient) .
  • DSC/TGA : Monitor thermal stability (decomposition >200°C indicates high purity) .
  • Contradiction Resolution : If NMR and elemental analysis conflict, repeat XRD to confirm crystallinity vs. amorphous impurities .

Methodological Troubleshooting

Q. How to address low yields in the final amidation step?

  • Root Causes :

  • Incomplete Activation : Ensure carbodiimide reagents are fresh and stoichiometric (1.2 equivalents) .
  • Side Reactions : Add DMAP (4-dimethylaminopyridine) to suppress racemization .
    • Solution : Reflux for 8–12 hours instead of 3–5 hours to drive reaction completion .

Q. What strategies mitigate hydrolysis of the acetamide group during biological assays?

  • Buffer Optimization : Use PBS (pH 7.4) over Tris-HCl to reduce nucleophilic attack .
  • Prodrug Design : Introduce ester prodrugs to enhance stability in aqueous media .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.